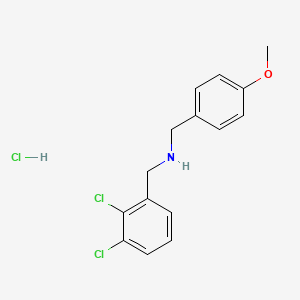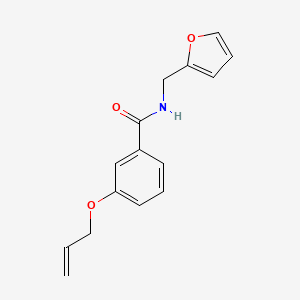![molecular formula C17H27BrClNO3 B4402093 4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4402093.png)
4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride
Vue d'ensemble
Description
4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as BRL-37344, is a selective β3-adrenoceptor agonist. It belongs to the class of drugs known as sympathomimetics, which act on the sympathetic nervous system to produce a range of physiological effects. BRL-37344 has been widely used in scientific research to study the role of β3-adrenoceptors in various physiological processes.
Mécanisme D'action
4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride acts on β3-adrenoceptors, which are predominantly expressed in adipose tissue, to stimulate lipolysis and increase energy expenditure. This results in the breakdown of stored fat and the release of free fatty acids into the bloodstream. This compound also has a vasodilatory effect on blood vessels, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the stimulation of lipolysis, increased energy expenditure, and vasodilation. These effects are mediated through the activation of β3-adrenoceptors in adipose tissue and blood vessels. This compound has also been shown to increase insulin secretion in pancreatic β-cells, which may have implications for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride in lab experiments is its selectivity for β3-adrenoceptors, which allows for the specific investigation of the role of these receptors in various physiological processes. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over an extended period of time.
Orientations Futures
There are several future directions for the use of 4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride in scientific research. One area of interest is the potential therapeutic applications of β3-adrenoceptor agonists in the treatment of obesity and type 2 diabetes. Another area of interest is the role of β3-adrenoceptors in cardiovascular function and the potential use of β3-adrenoceptor agonists in the treatment of cardiovascular diseases. Further studies are also needed to investigate the potential side effects of long-term use of β3-adrenoceptor agonists.
Applications De Recherche Scientifique
4-{2-[2-(4-bromo-2-isopropylphenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively used in scientific research to study the role of β3-adrenoceptors in various physiological processes. These include the regulation of lipolysis, thermogenesis, insulin secretion, and cardiovascular function. This compound has also been used to investigate the potential therapeutic applications of β3-adrenoceptor agonists in the treatment of obesity, type 2 diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-[2-[2-(4-bromo-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO3.ClH/c1-14(2)16-13-15(18)3-4-17(16)22-12-11-21-10-7-19-5-8-20-9-6-19;/h3-4,13-14H,5-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALKOQZSXYQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4402012.png)
![1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone](/img/structure/B4402019.png)
![2-(benzylamino)-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methylbenzamide](/img/structure/B4402021.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B4402039.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B4402040.png)


![4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4402061.png)
![1-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402077.png)

![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4402118.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402126.png)